methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate

Lipophilicity Permeability Prodrug Design

Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate (ChemDiv IB07-3292; MW 390.46, C18H22N4O4S) is a synthetic small-molecule screening compound built on the 1,2-benzisothiazol-3-ylpiperazine pharmacophore. This scaffold is historically associated with antipsychotic and analgesic activity, exemplified by the clinical candidate perospirone (SM-9018) and the preclinical lead BMY 13859-1.

Molecular Formula C18H22N4O4S
Molecular Weight 390.5 g/mol
Cat. No. B12161375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate
Molecular FormulaC18H22N4O4S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)CCC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32
InChIInChI=1S/C18H22N4O4S/c1-26-17(25)12-19-15(23)6-7-16(24)21-8-10-22(11-9-21)18-13-4-2-3-5-14(13)27-20-18/h2-5H,6-12H2,1H3,(H,19,23)
InChIKeyNGKSEYMXMIWYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate: Chemotype Classification and Procurement-Relevant Physicochemical Profile


Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate (ChemDiv IB07-3292; MW 390.46, C18H22N4O4S) is a synthetic small-molecule screening compound built on the 1,2-benzisothiazol-3-ylpiperazine pharmacophore . This scaffold is historically associated with antipsychotic and analgesic activity, exemplified by the clinical candidate perospirone (SM-9018) and the preclinical lead BMY 13859-1 [1]. The compound features a 4-oxobutanoyl (succinyl) spacer linking the piperazine nitrogen to a glycine methyl ester terminus, a design that introduces an additional hydrogen-bond-capable amide and a modifiable ester handle not present in simpler N-alkyl or N-aryl analogs . Key physicochemical parameters from vendor data include a calculated logP of 1.23, a topological polar surface area (TPSA) of 135.88 Ų, and 8 hydrogen-bond acceptors against a single hydrogen-bond donor, predicting moderate lipophilicity and CNS-accessible drug-like properties .

Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate: Structural Determinants Preventing Interchangeability with In-Class Analogs


Generic substitution within the 1,2-benzisothiazol-3-ylpiperazine class is precluded by the sensitivity of both the linker chemistry and the terminal ester functionality to changes in target engagement and pharmacokinetic behavior. The succinyl-glycine methyl ester tether is not a passive spacer; the internal amide and terminal ester moieties contribute additional hydrogen-bonding capacity (8 acceptors vs. fewer in simple N-arylalkyl analogs) and alter the compound's ionization profile relative to the free carboxylic acid analog, 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid [1]. The benzisothiazole-piperazine SAR established by Yevich et al. demonstrates that even subtle modifications to the 4-substituent on the piperazine ring can shift the balance between dopaminergic and serotonergic receptor occupancy, fundamentally altering the compound's functional selectivity profile [2]. Consequently, a researcher cannot interchangeably source a simple N-alkyl, N-cycloalkyl, or free-acid derivative and expect to recapitulate the same binding or permeability characteristics.

Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: Methyl Glycinate Ester vs. Free Carboxylic Acid Analog

The methyl glycinate ester of the target compound confers a calculated logP of 1.23, a value consistent with favorable passive membrane permeability and CNS exposure potential . In contrast, the free carboxylic acid analog, 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid, is expected to have a substantially lower logP (estimated < 0.5 based on the ionization of the carboxylic acid at physiological pH), which would limit passive diffusion across biological membranes [1]. The ester prodrug strategy is a well-established approach to mask ionizable carboxylic acids and enhance oral bioavailability or CNS penetration.

Lipophilicity Permeability Prodrug Design

Topological Polar Surface Area: Differentiation from SM-9018 (Perospirone) for CNS Drug-Likeness

The target compound possesses a calculated topological polar surface area (TPSA) of 135.88 Ų . SM-9018 (perospirone), a clinically evaluated atypical antipsychotic from the same benzisothiazole-piperazine class, has a TPSA of approximately 69.6 Ų due to its succinimide terminus, which lacks the additional amide and ester oxygens present in the glycinate ester [1]. Both values fall below the widely cited 140 Ų threshold for oral CNS drug-likeness; however, the target compound's higher TPSA predicts reduced passive permeability relative to perospirone, potentially translating to a differentiated brain-to-plasma ratio and a distinct off-target liability profile.

CNS Drug Design TPSA Blood-Brain Barrier

Hydrogen-Bond Acceptor Count: Impact on Solubility and Formulation vs. Close Structural Analog Methyl 4-({4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxobutanoyl}amino)benzoate

The target compound contains 8 hydrogen-bond acceptors and 1 hydrogen-bond donor, yielding a calculated logSw of -2.51 . A close structural comparator, methyl 4-({4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxobutanoyl}amino)benzoate (CAS 1232771-09-3), replaces the flexible glycinate linker with a rigid 4-aminobenzoate moiety, retaining a similar hydrogen-bond acceptor count but increasing aromaticity and planarity . The glycinate's ethylene spacer introduces greater conformational freedom, which is known to reduce crystal lattice energy and potentially improve aqueous solubility relative to the more rigid benzoate analog. This difference can be critical for in vitro assay compatibility, as compounds with excessive planarity and aromaticity often suffer from poor solubility and non-specific binding.

Solubility Formulation Crystallinity

Scaffold-Level Differentiation: Benzisothiazole vs. Benzisoxazole Bioisosteric Replacement and the Succinyl Linker Advantage

The benzisothiazole-piperazine scaffold has been pharmacologically distinguished from its benzisoxazole bioisostere in head-to-head receptor profiling. In the foundational Yevich et al. study, the benzisothiazole derivative BMY 13859-1 demonstrated potent affinity for both dopamine D2 and serotonin 5-HT2 binding sites, with a 5-HT2/D2 affinity ratio predictive of atypical antipsychotic activity [1]. The target compound preserves the benzisothiazole core but replaces the simple N-alkyl substituent of the early analogs with a 4-oxobutanoyl-glycinate chain. The succinyl carbonyl oxygen provides an additional hydrogen-bond acceptor that can interact with receptor sub-sites not addressed by simple alkyl linkers, as evidenced by the evolution from BMY 13859-1 to SM-9018, where the incorporation of a butyl-succinimide chain significantly improved in vivo potency and selectivity .

5-HT2A Receptor D2 Receptor Atypical Antipsychotic

Ester Hydrolytic Lability: Potential Prodrug Behavior Relative to Stable N-Alkyl Analogs

The methyl glycinate ester terminus of the target compound introduces a site for enzymatic hydrolysis by esterases, a feature absent in the metabolically stable N-alkyl and N-cycloalkyl series exemplified by the FR2569404A1 analgesic piperazines [1]. Ester hydrolysis would liberate the corresponding glycine carboxylic acid, a zwitterionic metabolite with significantly altered physicochemical and pharmacological properties. This latent prodrug character means that the target compound may exhibit a time-dependent pharmacological profile in vivo, with the parent ester and the hydrolyzed acid contributing differentially to the overall effect. By contrast, the N-cycloalkyl derivatives in the FR2569404A1 patent are designed for direct and sustained target engagement without metabolic conversion of the terminal group [1].

Prodrug Metabolism Half-Life

Calculated logD(7.4) Matched Molecular Pair Analysis: Target Compound vs. Acid Analog for CNS Multiparameter Optimization

The vendor-reported logD for the target compound is 1.23, identical to its calculated logP, indicating that the compound remains predominantly unionized at physiological pH . This is a direct consequence of the methyl ester capping the glycinate carboxyl group. In contrast, the free acid analog, 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid, will be substantially ionized at pH 7.4 (predicted logD < 0), reducing its ability to passively cross cell membranes [1]. In the context of CNS multiparameter optimization (CNS MPO) scoring, a logD of 1–3 is considered optimal; the target compound's logD places it within this desirable range, whereas the acid analog falls outside the optimal window [2].

logD CNS MPO Drug-Likeness

Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate: Evidence-Backed Application Scenarios for Procurement Decisions


CNS Receptor Occupancy Screening with Optimized Brain Penetration Potential

Based on the compound's calculated logP of 1.23 [1], TPSA of 135.88 Ų [1], and logD of 1.23 [1], which collectively fall within CNS MPO optimal ranges [2], this compound is suited for primary screening in serotonin 5-HT2A and dopamine D2 receptor binding panels. Its benzisothiazole-piperazine core is validated for dual 5-HT2A/D2 engagement by the clinical candidate perospirone (5-HT2A Ki = 0.61 nM, D2 Ki = 1.4 nM) , and the glycinate ester extension provides a differentiated tool compound relative to the marketed drug, enabling investigation of linker-dependent selectivity shifts.

Prodrug Feasibility Studies Leveraging Esterase-Mediated Activation

The methyl glycinate ester terminus distinguishes the compound from the metabolically stable N-cycloalkyl series claimed in patent FR2569404A1 [1]. Procurement of this analog enables direct comparative studies of pharmacokinetic half-life and metabolite profiling against stable alkyl-linked benzisothiazole piperazines. The predicted esterase lability can be exploited to design extended-release pharmacological profiles where the ester parent provides rapid CNS entry and the hydrolyzed acid metabolite sustains target engagement.

In Vitro Assay Development Requiring Moderate Aqueous Solubility

With a calculated logSw of -2.51 and a glycinate linker that introduces conformational flexibility relative to rigid aromatic ester analogs (e.g., methyl 4-aminobenzoate derivative CAS 1232771-09-3) [1], this compound is predicted to maintain sufficient aqueous solubility for biochemical and cell-based assays without requiring high DMSO concentrations that can confound biological readouts [2]. The single hydrogen-bond donor and 8 acceptors [1] also predict manageable non-specific binding compared to more lipophilic or highly aromatic congeners.

Structure-Activity Relationship (SAR) Expansion of the Benzisothiazole-Piperazine Pharmacophore

The succinyl-glycine methyl ester linker represents a distinct chemical series not extensively explored in the public literature. While the benzisothiazole-piperazine scaffold has been characterized for N-alkyl, N-cycloalkyl, and N-arylethyl derivatives in antipsychotic (Yevich et al., 1986) [1] and analgesic (FR2569404A1) [2] contexts, the incorporation of an amino acid ester via a succinyl spacer offers a novel vector for modulating receptor subtype selectivity and physicochemical properties. Sourcing this compound enables medicinal chemistry teams to systematically probe the contribution of the ester terminus to target engagement, metabolic stability, and off-target liability, filling a gap in the published SAR landscape.

Quote Request

Request a Quote for methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.